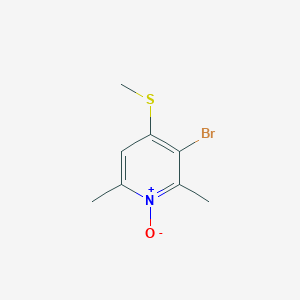![molecular formula C27H48N2O2 B14278879 N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea CAS No. 167379-00-2](/img/structure/B14278879.png)
N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-Hydroxyphenyl)ethyl]-N’-octadecylurea is an organic compound that features a urea linkage between a hydroxyphenylethyl group and an octadecyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Hydroxyphenyl)ethyl]-N’-octadecylurea typically involves the reaction of 4-hydroxyphenylethylamine with octadecyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N-[2-(4-Hydroxyphenyl)ethyl]-N’-octadecylurea can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
化学反応の分析
Types of Reactions
N-[2-(4-Hydroxyphenyl)ethyl]-N’-octadecylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenylacetaldehyde or 4-hydroxyphenylacetic acid.
Reduction: Formation of 4-hydroxyphenylethylamine and octadecylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
N-[2-(4-Hydroxyphenyl)ethyl]-N’-octadecylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of N-[2-(4-Hydroxyphenyl)ethyl]-N’-octadecylurea involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the long octadecyl chain can interact with lipid membranes, potentially altering their properties. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways.
類似化合物との比較
Similar Compounds
- N-[2-(4-Hydroxyphenyl)ethyl]acetamide
- N-[2-(4-Hydroxyphenyl)ethyl]carbamate
- N-[2-(4-Hydroxyphenyl)ethyl]benzamide
Uniqueness
N-[2-(4-Hydroxyphenyl)ethyl]-N’-octadecylurea is unique due to its long octadecyl chain, which imparts distinct physicochemical properties compared to other similar compounds. This long chain can enhance its lipophilicity and membrane interaction capabilities, making it particularly useful in applications requiring membrane modulation or interaction.
特性
CAS番号 |
167379-00-2 |
|---|---|
分子式 |
C27H48N2O2 |
分子量 |
432.7 g/mol |
IUPAC名 |
1-[2-(4-hydroxyphenyl)ethyl]-3-octadecylurea |
InChI |
InChI=1S/C27H48N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-28-27(31)29-24-22-25-18-20-26(30)21-19-25/h18-21,30H,2-17,22-24H2,1H3,(H2,28,29,31) |
InChIキー |
DQQXEMSPNKGJRO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NCCC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]-](/img/structure/B14278802.png)
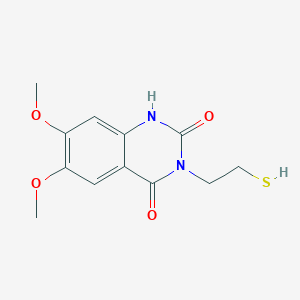
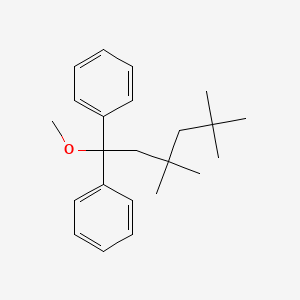

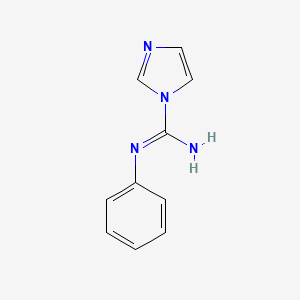
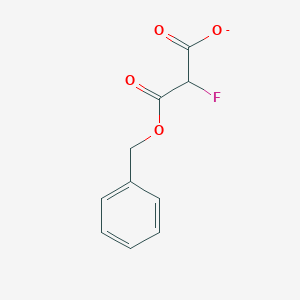
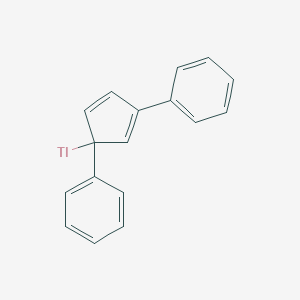
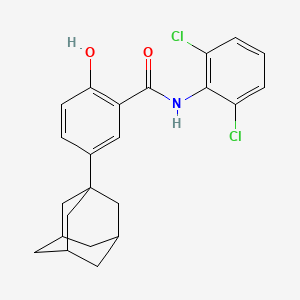
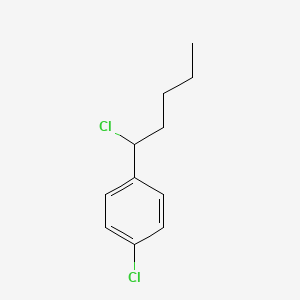
![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine}](/img/structure/B14278870.png)
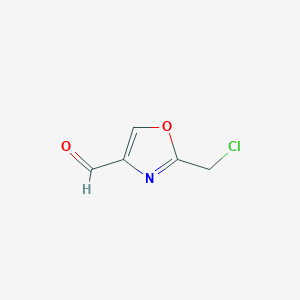

![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)
